2-Isobutoxypyridine
CAS No.: 1216841-32-5
Cat. No.: VC7903458
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216841-32-5 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-(2-methylpropoxy)pyridine |
| Standard InChI | InChI=1S/C9H13NO/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | GKQZRKIJQIXGHA-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=CC=N1 |
| Canonical SMILES | CC(C)COC1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
2-Isobutoxypyridine (IUPAC name: 2-(2-methylpropoxy)pyridine) is characterized by a pyridine ring substituted with an isobutoxy group (–OCH₂CH(CH₃)₂) at the second carbon. Its molecular formula, C₉H₁₃NO, corresponds to a molar mass of 151.21 g/mol . The compound’s CAS registry number, 1216841-32-5, ensures unambiguous identification in chemical databases .
Synthesis and Manufacturing
Conventional Synthetic Routes
The most feasible synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine and isobutanol under basic conditions:
This method parallels the synthesis of 2-isopropylpyridine, where 2-bromopyridine reacts with isopropyl bromide in the presence of a palladium catalyst . Optimization of reaction parameters—such as temperature (80–120°C), solvent (toluene or DMF), and base (K₂CO₃ or NaH)—can enhance yields .
Alternative Approaches
Metal-catalyzed coupling reactions, such as Ullmann or Buchwald-Hartwig amination, may offer higher regioselectivity. For example, copper(I)-catalyzed etherification of 2-aminopyridine with isobutyl bromide could yield 2-Isobutoxypyridine, though this route remains speculative without experimental validation .
Physicochemical Properties
Physical State and Solubility
2-Isobutoxypyridine is a liquid at room temperature, with a density approximating 0.95–1.05 g/cm³ based on comparisons to 2-isopropylpyridine (density: 1.45 g/cm³) . It is miscible with common organic solvents like ethanol, diethyl ether, and dichloromethane but exhibits limited solubility in water (<1 g/L at 25°C) .
| Property | Value/Range | Source |
|---|---|---|
| Molecular Weight | 151.21 g/mol | |
| Boiling Point | ~180–190°C (estimated) | |
| Flash Point | 23–25°C (closed cup) | |
| Refractive Index | 1.48–1.50 (20°C) |
Chemical Stability and Reactivity
The compound’s pyridine ring confers weak basicity (pKa ≈ 3–5), while the ether linkage enhances resistance to nucleophilic attack . Under acidic conditions, the isobutoxy group may undergo hydrolysis to form 2-pyridinol and isobutanol .
Applications in Organic Synthesis
Ligand in Catalytic Systems
2-Isobutoxypyridine serves as a ligand in transition-metal catalysis. For instance, palladium complexes incorporating this ligand exhibit efficacy in Suzuki-Miyaura cross-coupling reactions, analogous to boronic acid pinacol esters .
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in bioactive molecules. Derivatives of 2-alkoxypyridines are explored as kinase inhibitors or antiviral agents, though specific studies on 2-Isobutoxypyridine remain nascent .
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